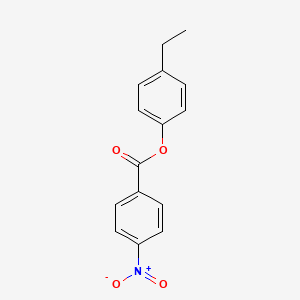

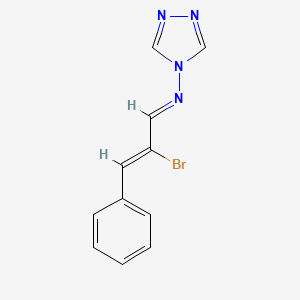

N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to a class of substances that include benzothiazole and triazole moieties. Such compounds are often explored for their potential pharmacological properties, including their roles as inhibitors or reactants in various chemical reactions.

Synthesis Analysis

Compounds related to the one specified are typically synthesized through a series of reactions involving the coupling of benzothiazole derivatives with other organic compounds. For instance, the synthesis of similar compounds involves reactions like condensation, cyclization, and amidation, utilizing catalysts and specific reagents under controlled conditions (Rana et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as NMR, IR spectroscopy, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's reactivity and properties (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole and triazole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. These may include their ability to act as ligands in metal complexes, exhibiting various biological activities, or undergoing isomerization and other transformation reactions that affect their structure and function (Angulo-Cornejo et al., 2000).

科学的研究の応用

Kinase Inhibition for Cancer Therapy : Derivatives of benzothiazole have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which plays a significant role in tumor angiogenesis and metastasis. These compounds show promise in treating various cancers, as evidenced by their efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been explored as supramolecular gelators. These compounds demonstrate unique gelation behavior with various solvents, indicating potential applications in drug delivery systems and material science (Yadav & Ballabh, 2020).

Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic environments. Their high inhibition efficiencies and the ability to adsorb onto surfaces make them suitable for applications in materials protection and maintenance (Hu et al., 2016).

Diuretic Activity : Certain benzothiazole derivatives have been synthesized and evaluated for their diuretic activity, offering potential applications in treating conditions like hypertension or heart failure (Yar & Ansari, 2009).

Antimicrobial Properties : Benzimidazole and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds could potentially be developed into new antimicrobial agents (Sethi et al., 2016).

Photo-Physical Studies : The photo-physical properties of certain benzothiazole derivatives have been studied, highlighting their potential in developing fluorescent materials for various applications (Padalkar et al., 2011).

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-22(10-17-21-15-7-2-3-8-16(15)25-17)18(24)13-5-4-6-14(9-13)23-11-19-20-12-23/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCIBYZFCLKCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)